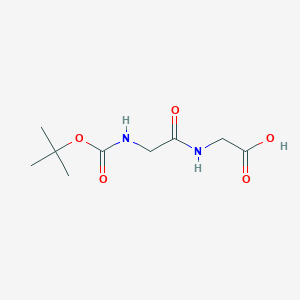

N-(tert-butoxycarbonyl)glycylglycine

Vue d'ensemble

Description

“N-(tert-butoxycarbonyl)glycylglycine” is a chemical compound with the molecular formula C9H16N2O5 . It is also known as N-Boc-glycylglycine or Boc-Gly-Gly-OH . It is used in peptide synthesis and is a derivative of glycine .

Molecular Structure Analysis

The molecular weight of “this compound” is 232.24 . It has a solid physical state at 20 degrees Celsius .

Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 232.24 . It is heat sensitive and should be stored at a temperature between 0-10°C .

Applications De Recherche Scientifique

Peptide Synthesis : It is used in the preparation of enantiomerically pure di- and tripeptides through 'chirality transfer' via a pivalaldehyde N,N-acetal center, aiding in diastereoselective alkylations (Polt & Seebach, 1987).

Nucleic Acid Synthesis : In the field of peptide nucleic acid (PNA) synthesis, N-(tert-butoxycarbonyl)glycylglycine is used for the synthesis of a Fmoc/Boc pseudoisocytosine monomer, compatible with existing Fmoc-oligomerization strategies (Wojciechowski & Hudson, 2008).

Crystallography and Conformational Analysis : This compound's crystal structure and conformation in the crystalline state and gas phase have been analyzed, providing insights into peptide bond lengths and angles (Ejsmont, Gajda, & Makowski, 2007).

Peptoid Synthesis : It serves as a precursor for N-tert-butoxycarbonylated N-alkyl glycines, crucial in the synthesis of N-alkyl glycine oligomers (Mouna et al., 1994).

Post-translational Modification Studies : Used to study ubiquitination, a post-translational modification, by immuno-enriching ubiquitinated peptides using monoclonal antibodies developed to the cleaved ubiquitin modification epitope (Parker et al., 2016).

Synthesis of α-C-Arabinofuranosyl Glycine : Employed in the synthesis of C-glycosyl α-amino acids, demonstrating its utility in enantiospecific synthesis and diastereospecific glycosylation (Rassu et al., 1995).

Mécanisme D'action

Target of Action

Boc-Gly-Gly-OH, also known as N-(tert-butoxycarbonyl)glycylglycine or Boc-Gly-Gly, is a derivative of glycine, an amino acid. It is primarily used in peptide synthesis . The primary targets of Boc-Gly-Gly-OH are the amino and carboxyl groups of amino acids involved in peptide synthesis .

Mode of Action

The mode of action of Boc-Gly-Gly-OH involves the protection of amino groups during peptide synthesis . The compound forms tert-butoxycarbonyl amide derivatives with amino groups, which protects these groups from further reaction . This allows for selective acylation of a free amine, facilitating the formation of peptide bonds .

Biochemical Pathways

The biochemical pathways affected by Boc-Gly-Gly-OH are those involved in peptide synthesis . By protecting certain amino and carboxyl groups, Boc-Gly-Gly-OH allows for the selective formation of peptide bonds, thereby influencing the synthesis of peptides .

Pharmacokinetics

It is known that the compound is used in the synthesis of peptides, which suggests that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific context of its use .

Result of Action

The result of Boc-Gly-Gly-OH’s action is the successful synthesis of peptides with specific sequences . By protecting certain groups during synthesis, Boc-Gly-Gly-OH allows for the formation of peptide bonds in a controlled and selective manner .

Action Environment

The action of Boc-Gly-Gly-OH can be influenced by various environmental factors. For instance, the compound’s effectiveness in peptide synthesis can be affected by the pH of the solution . Additionally, the compound’s stability and efficacy can be influenced by temperature and the presence of other chemicals .

Propriétés

IUPAC Name |

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-4-6(12)10-5-7(13)14/h4-5H2,1-3H3,(H,10,12)(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBAHOVOSOAFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318732 | |

| Record name | N-(tert-butoxycarbonyl)glycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31972-52-8 | |

| Record name | 31972-52-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(tert-butoxycarbonyl)glycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

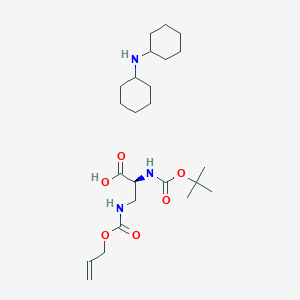

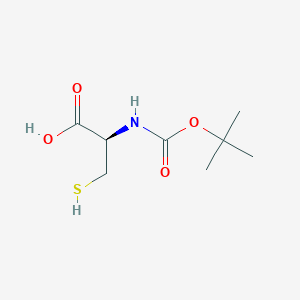

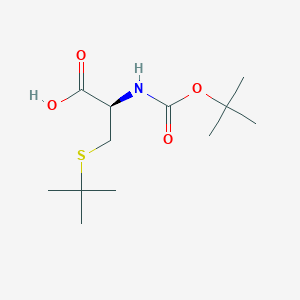

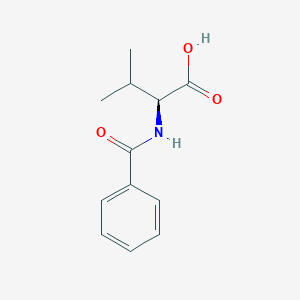

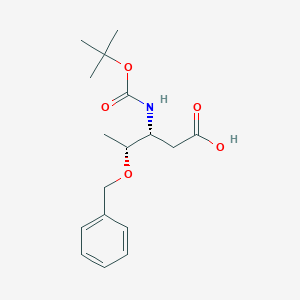

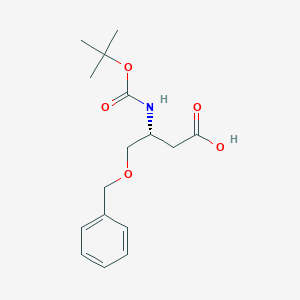

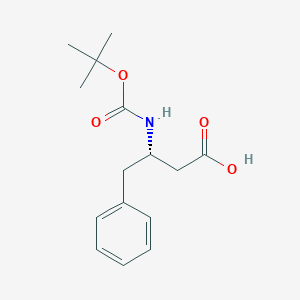

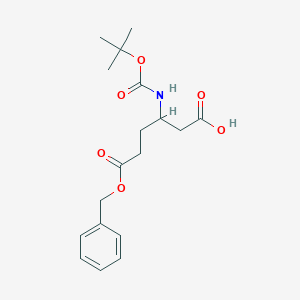

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.